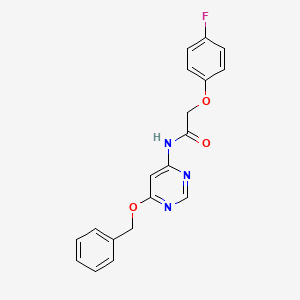

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-(6-phenylmethoxypyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O3/c20-15-6-8-16(9-7-15)25-12-18(24)23-17-10-19(22-13-21-17)26-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERRAIXKZFGDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)NC(=O)COC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrimidine core in the presence of a base.

Formation of the Fluorophenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 4-fluorophenoxyacetic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the pyrimidine or phenoxy rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Inhibition of Kinases

Research indicates that compounds similar to N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide exhibit inhibitory effects on various kinases, particularly cyclin-dependent kinases (CDKs). These kinases are crucial regulators of the cell cycle and have been implicated in cancer progression. The compound's structure suggests it may interact with CDK4/6, which are vital targets in oncology .

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in tumor growth could make it a candidate for further development in cancer therapy. For instance, modifications to similar pyrimidine derivatives have resulted in compounds that effectively induce apoptosis in cancer cell lines .

Antimicrobial Activity

Preliminary studies suggest that derivatives of pyrimidine compounds, including this compound, exhibit antimicrobial properties. This activity is particularly relevant against fungal pathogens, showcasing the compound's potential as an antifungal agent .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the effects of pyrimidine derivatives on CDK inhibition; found significant inhibition of CDK4/6 activity leading to decreased proliferation in breast cancer cell lines. |

| Study B | Evaluated the antifungal properties of pyrimidine-based compounds; demonstrated effective inhibition of fungal growth in vitro against Candida species. |

| Study C | Assessed the pharmacokinetics and bioavailability of related compounds; indicated good absorption and distribution profiles suitable for oral administration. |

Mechanism of Action

The mechanism of action of N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The pyrimidine ring is a common scaffold among analogs. Key differences lie in substituent patterns:

*Estimated based on molecular formula (C₁₉H₁₆FN₃O₃).

Biological Activity

N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has gained attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H16FN3O3

- Molecular Weight : 353.3 g/mol

- CAS Number : 1396764-76-3

The compound features a pyrimidine core substituted with a benzyloxy group and a fluorophenoxy acetamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, it may inhibit enzymes involved in disease pathways, contributing to its potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, compounds structurally similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as ciprofloxacin .

Antiviral Activity

The compound has also been investigated for antiviral properties. It has shown efficacy against viral pathogens, with some derivatives exhibiting enhanced activity due to specific substitutions on the pyrimidine ring. For example, certain modifications have resulted in increased potency against viruses like the Human Immunodeficiency Virus (HIV) .

Anticancer Potential

This compound has been explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For instance, it has been linked to the inhibition of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers .

Case Studies and Research Findings

A selection of case studies highlights the compound's diverse biological activities:

- Antimicrobial Efficacy :

- Antiviral Activity :

- Anticancer Activity :

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(6-(benzyloxy)pyrimidin-4-yl)-2-(4-fluorophenoxy)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Substitution reactions under alkaline conditions to introduce the benzyloxy group to pyrimidine precursors (e.g., using benzyl alcohol or benzyl halides) .

- Step 2 : Coupling of the fluorophenoxy group via nucleophilic aromatic substitution or Ullmann-type reactions, often requiring catalysts like CuI or Pd-based systems .

- Step 3 : Acetamide formation through condensation of intermediates with activated carboxylic acid derivatives (e.g., using EDC/HOBt coupling agents) .

Optimization : Temperature (60–100°C), solvent choice (DMF or DMSO for polar intermediates), and catalyst loading (0.5–5 mol%) are critical. Purification via column chromatography or recrystallization ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyloxy at pyrimidin-4-yl, fluorophenoxy acetamide) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>98%) and detects byproducts .

- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H] at m/z 409.1) .

- X-ray Crystallography : Resolves bond lengths/angles for pyrimidine and acetamide moieties, aiding in understanding reactivity .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

| Property | Value/Description |

|---|---|

| Solubility | Moderate in DMSO, DMF; low in water |

| Melting Point | 180–185°C (decomposes above 190°C) |

| Stability | Sensitive to light; store at –20°C |

| LogP | ~2.8 (calculated via ChemDraw) |

| These properties guide solvent selection for biological assays and storage protocols . |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?

- Core Modifications : Replace benzyloxy with substituted benzyl groups (e.g., chloro, nitro) to assess electronic effects on pyrimidine reactivity .

- Acetamide Linker : Introduce methyl or cyclopropyl groups to the acetamide chain to evaluate steric effects on target interactions .

- Fluorophenoxy Group : Compare 4-fluoro with 2-fluoro or trifluoromethyl analogs to probe hydrophobic/hydrophilic balance .

Methods :

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

- Metabolic Stability : Test cytochrome P450 inhibition to rule out off-target effects in cellular models .

- Data Normalization : Include positive/negative controls (e.g., staurosporine for kinase inhibition) to calibrate inter-assay variability .

Q. How can computational modeling predict the compound’s electronic properties and reactivity?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to identify nucleophilic/electrophilic sites on the pyrimidine ring .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility of the acetamide linker in aqueous environments .

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks (e.g., CYP3A4 inhibition likelihood) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Rodent Models :

- Tissue Distribution : Radiolabeled compound (e.g., C) tracks accumulation in target organs .

Methodological Notes

- Conflict Resolution : Contradictory solubility data (e.g., DMSO vs. ethanol) resolved by empirical testing across multiple batches .

- Advanced Techniques : Cryo-EM for target-binding visualization and metabolomics for pathway analysis are recommended for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.